molecular formula C19H21NO4 B2436300 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1241972-12-2

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No. B2436300
CAS RN: 1241972-12-2
M. Wt: 327.38
InChI Key: VERCFEQTBQEUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with two methyl groups at the 3rd and 4th positions . It also has an amine group attached to the benzyl group, which is further connected to a 2-oxoethyl group (a two-carbon chain with a carbonyl group). The molecule also contains a 3-methoxybenzoate group, which consists of a benzene ring substituted with a methoxy group (OCH3) at the 3rd position and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. Techniques like NMR and IR spectroscopy could be used to analyze the structure . For example, the presence of the benzyl group would likely result in characteristic aromatic signals in the NMR spectrum . The carbonyl group in the 2-oxoethyl group would likely show a strong peak in the IR spectrum .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, and the ester group could undergo hydrolysis or transesterification reactions . The benzyl group, being an aromatic system, could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amine, ester, and ether groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding . This could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Activity

Flavonoids, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate, have been investigated for their potential anticancer effects. These compounds exhibit various mechanisms, such as inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. Researchers explore their use as adjuvants in cancer therapy or as lead compounds for drug development .

Antioxidant Properties

Flavonoids are renowned for their antioxidant activity. They scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate may play a role in preventing oxidative damage and associated diseases .

Anti-Inflammatory Effects

Inflammation is implicated in various diseases, from cardiovascular conditions to neurodegenerative disorders. Flavonoids can modulate inflammatory pathways, potentially reducing inflammation. Research explores whether 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate has similar anti-inflammatory properties .

Neuroprotection

Certain flavonoids exhibit neuroprotective effects, potentially preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers explore whether 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate can enhance neuronal survival and function .

Metabolic Disorders

Flavonoids may impact metabolic pathways, including glucose homeostasis and lipid metabolism. Investigating the effects of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate on metabolic disorders (such as diabetes and obesity) is an intriguing avenue of research .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery . Additionally, the compound could be used as a starting point for the synthesis of a variety of other compounds .

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-7-8-15(9-14(13)2)11-20-18(21)12-24-19(22)16-5-4-6-17(10-16)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERCFEQTBQEUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.